

Synthesis and properties of (5-Aminopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Aminopyridin-3-yl)boronic acid

Cat. No.: B591737

[Get Quote](#)

An In-Depth Technical Guide to **(5-Aminopyridin-3-yl)boronic acid**: Synthesis, Properties, and Applications

Abstract

(5-Aminopyridin-3-yl)boronic acid (CAS No. 1169748-84-8) has emerged as a cornerstone building block in modern medicinal chemistry. Its unique trifunctional nature—a nucleophilic amino group, a metal-reactive boronic acid, and the inherent electronic properties of a pyridine ring—renders it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of kinase inhibitors. The methodologies presented are grounded in established chemical principles, offering researchers a comprehensive resource for leveraging this versatile reagent in drug discovery and development programs.

Physicochemical Properties and Structural Analysis

(5-Aminopyridin-3-yl)boronic acid is a solid at room temperature, valued for its utility in palladium-catalyzed cross-coupling reactions.^{[1][2][3]} The pyridine nitrogen and the exocyclic amino group enhance its polarity and can participate in hydrogen bonding, influencing its solubility and interactions with biological targets.^[1]

Like other boronic acids, it is a Lewis acid capable of reversibly forming tetrahedral boronate complexes with diols.^[1] In aqueous media, it exists in equilibrium between a neutral, trigonal

planar form and an anionic, tetrahedral boronate form, a property that is fundamental to its mechanism in Suzuki-Miyaura coupling.[4]

Property	Data	Reference
CAS Number	1169748-84-8	[5]
Molecular Formula	C ₅ H ₇ BN ₂ O ₂	[2]
Molecular Weight	137.93 g/mol	[2]
Appearance	Solid	[2]
Synonyms	3-Aminopyridine-5-boronic acid, B-(5-Amino-3-pyridinyl)boronic acid	[1]

Stability and Handling:

(5-Aminopyridin-3-yl)boronic acid should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] Boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions, and oxidative decomposition. Proper handling in an inert environment is recommended for quantitative applications.

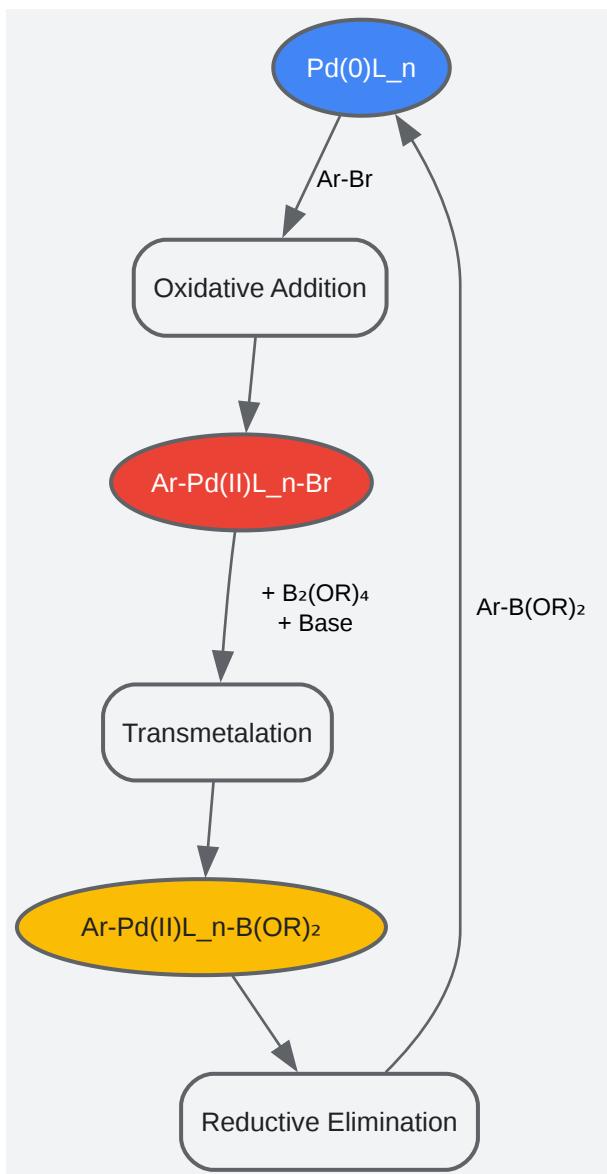
Caption: Equilibrium of boronic acid in aqueous base.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.)

Synthesis Methodologies

The most practical and widely adopted route to **(5-Aminopyridin-3-yl)boronic acid** involves a two-step sequence: first, the synthesis of a halogenated precursor, followed by a palladium-catalyzed borylation.

Step 1: Synthesis of the Key Precursor, 3-Amino-5-bromopyridine


The precursor 3-Amino-5-bromopyridine (CAS No. 13535-01-8) is a critical intermediate.^[7] It can be efficiently synthesized via a Hofmann rearrangement of 5-bromonicotinamide. This method is advantageous due to the commercial availability of the starting material and the robust nature of the reaction.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine^[5]

- **Reagent Preparation:** Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water and cool in an ice bath. Cautiously add bromine (40.7 g, 0.255 mol) to the cold NaOH solution with stirring to form a sodium hypobromite solution.
- **Reaction Initiation:** To the pre-cooled hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions, ensuring the temperature remains low.
- **Heating:** After the addition is complete, allow the reaction mixture to warm to room temperature, then heat at 70 °C for 1 hour. The reaction progress can be monitored by TLC.
- **Work-up:** Cool the resulting suspension to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., three times with a 1:1 mixture of THF and tert-butyl methyl ether).
- **Isolation:** Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography (e.g., eluting with heptane/ethyl acetate) to yield 3-amino-5-bromopyridine as a solid.

Step 2: Palladium-Catalyzed Miyaura Borylation

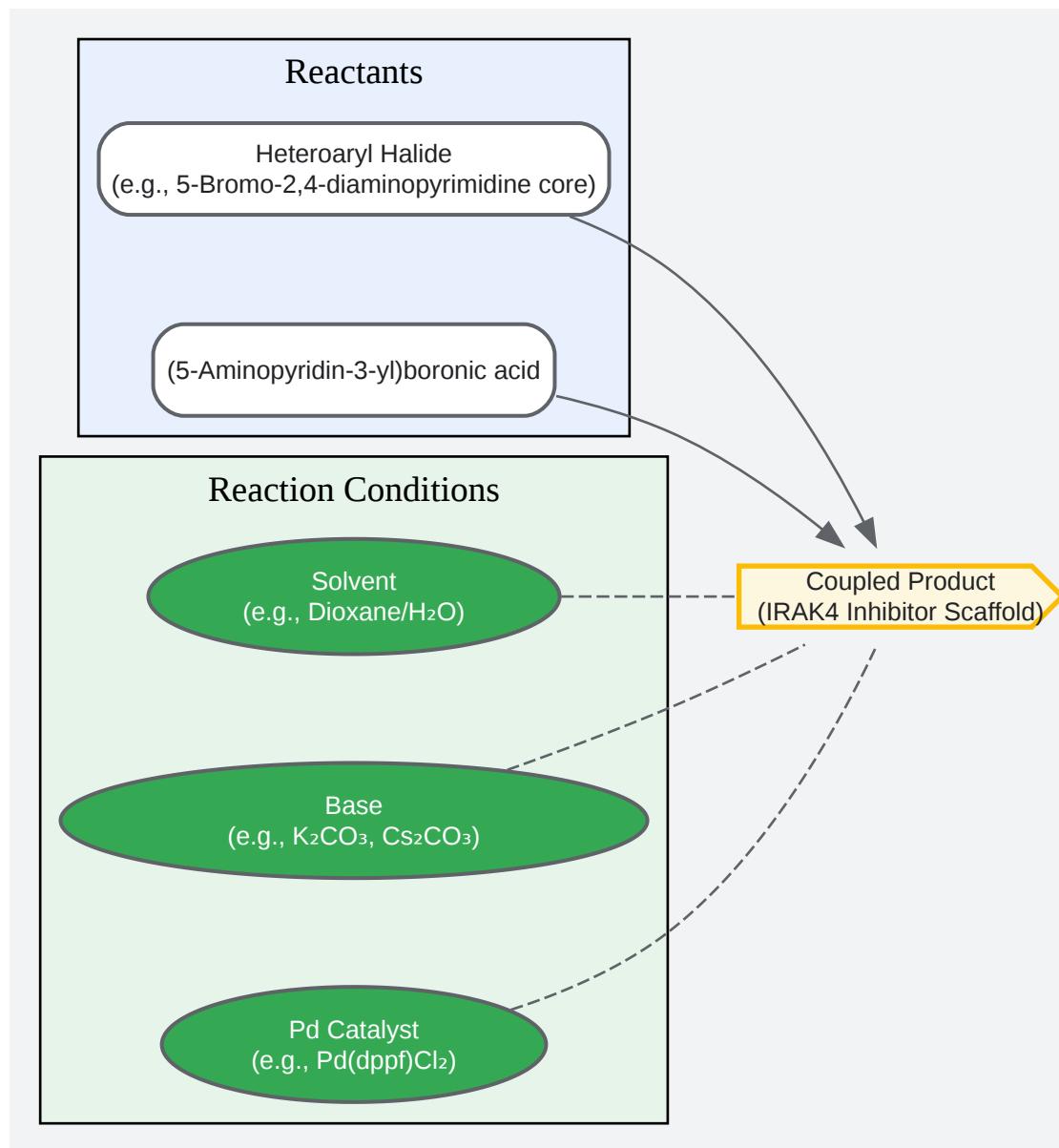
With the brominated precursor in hand, the boronic acid is installed via a Miyaura borylation reaction. This reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B_2pin_2) or tetrahydroxydiboron ($B_2(OH)_4$).^{[6][8]}

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of **(5-Aminopyridin-3-yl)boronic acid** (Representative)[6][9]

- Inert Atmosphere: To an oven-dried Schlenk flask, add 3-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (B_2pin_2 , 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
- Solvent and Degassing: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or DMSO). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.


- Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 eq), to the mixture under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
- Work-up (Pinacol Ester): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na_2SO_4 , and concentrate in vacuo. The crude product is the pinacol ester, which can be purified by chromatography.
- Hydrolysis to Boronic Acid: To obtain the free boronic acid, the crude pinacol ester is hydrolyzed. Dissolve the ester in a solvent mixture (e.g., acetone/water), add an acid (e.g., HCl), and stir until deprotection is complete. The boronic acid can then be isolated by adjusting the pH, extraction, and crystallization.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The paramount application of **(5-Aminopyridin-3-yl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.^[10] This transformation is a workhorse in drug discovery, enabling the efficient synthesis of biaryl and hetero-biaryl scaffolds.

Case Study: Synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway, making it a high-value target for treating inflammatory diseases.^[11] Numerous patents and publications describe the synthesis of potent IRAK4 inhibitors where **(5-Aminopyridin-3-yl)boronic acid** is used to install the 5-aminopyridin-3-yl hinge-binding motif.^[11]

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki coupling in IRAK4 inhibitor synthesis.

Experimental Protocol: Suzuki Coupling for an IRAK4 Inhibitor Scaffold (Representative)[11]

- Setup: In a microwave vial or Schlenk tube, combine the heteroaryl bromide (e.g., a substituted 5-bromo-2,4-diaminopyrimidine, 1.0 eq), **(5-Aminopyridin-3-yl)boronic acid** (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.5 eq).

- Solvent and Catalyst: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq).
- Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 100 °C overnight) or using microwave irradiation (e.g., 120 °C for 30 minutes), until the reaction is complete as determined by LC-MS.
- Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by preparative HPLC or flash column chromatography to yield the final coupled product.

Conclusion

(5-Aminopyridin-3-yl)boronic acid stands out as a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its straightforward synthesis from readily available precursors and its reliable performance in the Suzuki-Miyaura cross-coupling reaction make it an indispensable component for the rapid assembly of complex, biologically active molecules. As demonstrated by its frequent use in the synthesis of kinase inhibitors like those targeting IRAK4, this building block provides a direct route to privileged structures in drug discovery, underscoring its continued importance in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1169748-84-8: Ácido bórico de B-(5-amino-3-piridinil) [cymitquimica.com]
- 2. (5-Aminopyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. cas 1169748-84-8|| where to buy (5-aminopyridin-3-yl)boronic acid [english.chemenu.com]
- 4. 1169748-84-8 Cas No. | (5-Aminopyridin-3-yl)boronic acid | Apollo [store.apolloscientific.co.uk]

- 5. (2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 1169748-84-8 | 5-Aminopyridin-3-ylboronic acid | Boroncore [boroncore.com]
- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 11. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis and properties of (5-Aminopyridin-3-yl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591737#synthesis-and-properties-of-5-aminopyridin-3-yl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

